
3-Methyl-2-(4-phenoxybenzoyl)pyridine
Descripción general
Descripción
“3-Methyl-2-(4-phenoxybenzoyl)pyridine” is a chemical compound with the molecular formula C19H15NO2 . It has a molecular weight of 289.33 . The IUPAC name for this compound is (4-methyl-2-pyridinyl)(4-phenoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for “3-Methyl-2-(4-phenoxybenzoyl)pyridine” is 1S/C19H15NO2/c1-14-11-12-20-18(13-14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3 . This code represents the molecular structure of the compound.. More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Analgesic and Sedative Agents
3-Methyl-2-(4-phenoxybenzoyl)pyridine: derivatives have been studied for their potential use as analgesic and sedative agents. These compounds can interact with various biological targets to modulate pain perception and induce sedation, making them valuable for the development of new pain management therapies .
Antidiabetic Activity
Research has indicated that certain pyrrolopyridine derivatives exhibit antidiabetic properties. These compounds may offer a new approach to treating diabetes by influencing blood sugar levels and improving insulin sensitivity .
Antimycobacterial Properties
The antimycobacterial activity of pyrrolopyridine derivatives makes them candidates for treating infections caused by mycobacteria, such as tuberculosis. Their ability to inhibit the growth of these bacteria could lead to the development of novel antimycobacterial drugs .
Antiviral Applications
Pyrrolopyridine derivatives have shown promise in the treatment of viral infections. Their antiviral activity, particularly against HIV-1, positions them as potential components of antiretroviral therapy regimens .
Antitumor and Anticancer Activity
The antitumor properties of 3-Methyl-2-(4-phenoxybenzoyl)pyridine derivatives are significant for cancer research. As potential inhibitors of topoisomerase I, a key enzyme in DNA replication, these compounds could be effective in slowing down the proliferation of cancer cells .
Neurological and Immune System Diseases
Studies suggest that pyrrolopyridine derivatives can be used to treat diseases of the nervous and immune systems. Their interaction with specific receptors and enzymes could lead to new treatments for a variety of conditions affecting these systems .
Propiedades
IUPAC Name |
(3-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-6-5-13-20-18(14)19(21)15-9-11-17(12-10-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGDEOESUZSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236121 | |
| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-phenoxybenzoyl)pyridine | |
CAS RN |
1187171-17-0 | |
| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1454049.png)
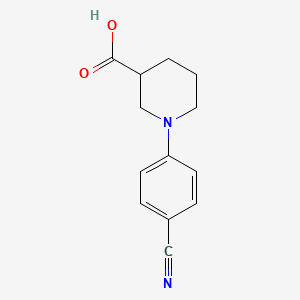
amine](/img/structure/B1454052.png)
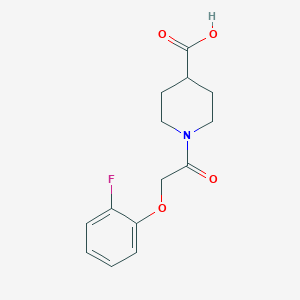
![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)


![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)

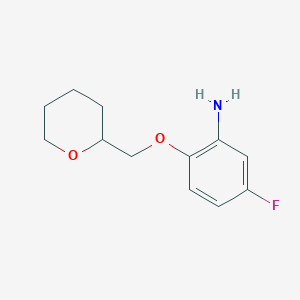
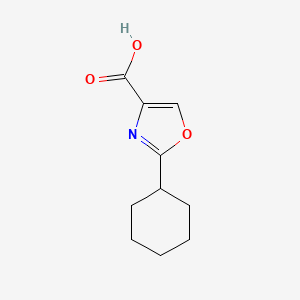
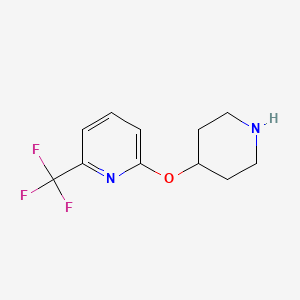
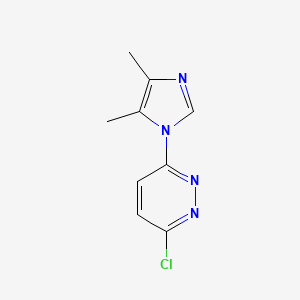
amine](/img/structure/B1454071.png)